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Compound of Interest

Compound Name: Fenpropidin-d10

Cat. No.: B15558506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in
Fenpropidin-d10, a crucial internal standard for analytical and metabolic studies. This
document details the precise location of deuterium incorporation, a plausible synthetic pathway,
and the analytical methods used for its characterization.

Introduction to Fenpropidin and its Deuterated
Analog

Fenpropidin is a systemic fungicide belonging to the piperidine class.[1] Its mode of action
involves the inhibition of sterol biosynthesis in fungi. For pharmacokinetic, metabolism, and
environmental fate studies, a stable isotope-labeled internal standard is indispensable for
accurate quantification by mass spectrometry. Fenpropidin-d10 serves this purpose, where
ten hydrogen atoms are replaced by deuterium.

Deuterium Labeling Position in Fenpropidin-d10

The ten deuterium atoms in Fenpropidin-d10 are located on the piperidine ring. Specifically, all
ten hydrogens attached to the carbon atoms of the piperidine ring are substituted with
deuterium. The molecular formula for Fenpropidin-d10 is CioH21D10N.

The IUPAC International Chemical Identifier (InChl) for Fenpropidin-d10 explicitly defines the
positions of the deuterium atoms: InChl=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-
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18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/i5D2,6D2,7D2,12D2,13D2

This InChl string indicates that the deuterium atoms are located at positions 5, 6, 7, 12, and 13
of the core structure, which correspond to the carbon atoms of the piperidine ring.

Below is a diagram illustrating the molecular structure of Fenpropidin with the deuterium
labeling positions highlighted in Fenpropidin-d10.

Caption: Molecular structure of Fenpropidin-d10 highlighting the deuterated piperidine ring.

Synthetic Pathway of Fenpropidin-d10

A plausible and efficient synthesis of Fenpropidin-d10 involves a two-step process: the
synthesis of the non-deuterated alkylating agent, 1-(4-(tert-butyl)phenyl)-2-methyl-3-
chloropropane, followed by the N-alkylation of commercially available piperidine-d11.

The overall synthetic workflow can be visualized as follows:

Step 1: Synthesis of Alkylating Agent
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Caption: Synthetic workflow for Fenpropidin-d10.

Experimental Protocols
Step 1: Synthesis of 1-(4-(tert-butyl)phenyl)-2-methyl-3-chloropropane

This intermediate can be synthesized from 4-tert-butyl phenyl isobutyraldehyde.
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e Hydrogenation: 4-tert-butyl phenyl isobutyraldehyde is reduced to tertiary butyl-beta-methyl
phenylpropanol. This is typically achieved through catalytic hydrogenation using a catalyst
such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen
atmosphere.

o Chlorination: The resulting alcohol is then chlorinated to yield 1-(4-(tert-butyl)phenyl)-2-
methyl-3-chloropropane. A common method involves reacting the alcohol with thionyl
chloride (SOCIL) in the presence of a catalyst like dimethylformamide (DMF).[1]

Step 2: N-Alkylation of Piperidine-d11 to Yield Fenpropidin-d10

This step involves the reaction of the chlorinated intermediate with commercially available
piperidine-d11.

e Reaction Setup: In a round-bottom flask, piperidine-d11 (1.0 equivalent) is dissolved in an
anhydrous solvent such as acetonitrile or DMF. A base, such as potassium carbonate
(K2COs) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the HCI produced
during the reaction.

» Addition of Alkylating Agent: 1-(4-(tert-butyl)phenyl)-2-methyl-3-chloropropane (1.1
equivalents) is added dropwise to the stirred solution of piperidine-d11 at room temperature.

e Reaction and Work-up: The reaction mixture is stirred at an elevated temperature (e.g., 70-
80 °C) and monitored by TLC or LC-MS until completion. Upon completion, the reaction
mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue
is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic
layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give
the crude product.

 Purification: The crude Fenpropidin-d10 is purified by column chromatography on silica gel
to afford the final product as a colorless to light yellow oil.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Fenpropidin-d10
based on literature for similar reactions.
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Parameter Value Method of Determination

Piperidine-d11 Starting

Material
Isotopic Purity >98 atom % D NMR Spectroscopy
Chemical Purity >99% Gas Chromatography (GC)

Final Product: Fenpropidin-d10

Gravimetric analysis after

Overall Yield 60-70% o
purification
) ) Mass Spectrometry, NMR
Isotopic Purity =98 atom % D
Spectroscopy
Chemical Purity >95% HPLC, LC-MS
Mass Spectrometry Data
Molecular Weight (unlabeled) 273.46 g/mol -
Molecular Weight (d10) 283.52 g/mol -
[M+H]* (unlabeled) m/z 274 LC-MS
[M+H]* (d10) m/z 284 LC-MS

Analytical Characterization

The confirmation of the deuterium labeling position and the purity of Fenpropidin-d10 are
typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy
and Mass Spectrometry (MS).

* 'H NMR Spectroscopy: The *H NMR spectrum of Fenpropidin-d10 will show the absence of
signals corresponding to the protons on the piperidine ring, confirming their replacement by
deuterium.

e 2H NMR Spectroscopy: The 2H NMR spectrum will show signals corresponding to the
deuterium atoms on the piperidine ring, providing further confirmation of the labeling
positions.
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e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the
molecular weight of Fenpropidin-d10, which should be 10 mass units higher than the
unlabeled compound. Tandem mass spectrometry (MS/MS) can be used to study the
fragmentation pattern. The key fragmentation of Fenpropidin involves the cleavage of the C-
N bond, leading to the formation of the piperidine ring fragment. In Fenpropidin-d10, this
fragment will have a mass corresponding to the deuterated piperidine.

The expected mass spectral fragmentation is illustrated below.

Predicted MS/MS Fragmentation of Fenpropidin-d10

( )

Loss of Piperidine-d10 Loss of Ciz2H17

( ) ( )

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for protonated Fenpropidin-d10 in MS/MS.

Conclusion

This technical guide has detailed the deuterium labeling position in Fenpropidin-d10, which is
exclusively on the piperidine ring. A robust synthetic route via N-alkylation of piperidine-d11 has
been outlined, along with expected quantitative data and analytical characterization methods.
This information is vital for researchers and scientists utilizing Fenpropidin-d10 as an internal
standard in their studies, ensuring the accuracy and reliability of their analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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